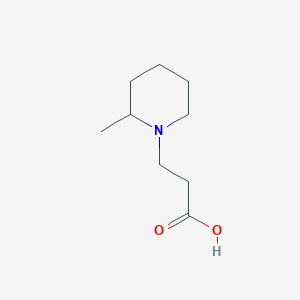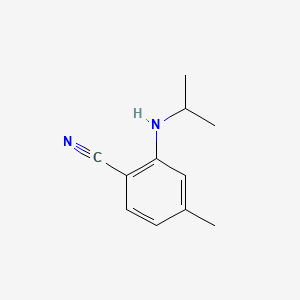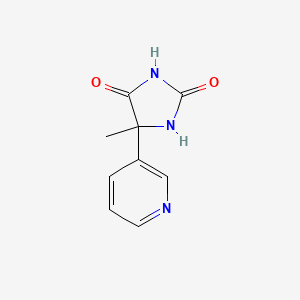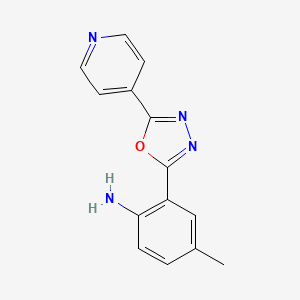
3-(1-Methyl-piperidin-4-yl)-propylamine
Descripción general
Descripción
3-(1-Methyl-piperidin-4-yl)-propylamine, also known as MPPA, is a chemical compound that has gained attention in scientific research due to its potential applications in the field of neuroscience. MPPA is a selective inhibitor of the vesicular monoamine transporter 2 (VMAT2), a protein that plays a crucial role in the packaging and release of neurotransmitters in the brain. In
Aplicaciones Científicas De Investigación
Biological Activity and Receptor Agonism
- Novel (4-piperidin-1-yl)-phenyl sulfonamides, including compounds related to 3-(1-Methyl-piperidin-4-yl)-propylamine, have been studied for their activity on human beta(3)-adrenergic receptors. These compounds exhibit potent agonist activity, indicating potential applications in therapies targeting these receptors (Hu et al., 2001).
Gastric Antisecretory Properties
- 4-(Diphenylmethyl)-1-piperidinemethanimine derivatives, related to the core structure of 3-(1-Methyl-piperidin-4-yl)-propylamine, have demonstrated potent gastric antisecretory effects in rats. These compounds, especially fenoctimine, are being explored for peptic ulcer disease treatment (Scott et al., 1983).
Serotonin Receptor Antagonism
- Substituted 3-(4-fluorophenyl)-1H-indoles with 4-piperidinyl substitution, structurally similar to 3-(1-Methyl-piperidin-4-yl)-propylamine, are being developed as selective serotonin 5-HT2 antagonists. These compounds have potential applications in treating disorders related to serotonin dysregulation (Andersen et al., 1992).
Histamine H3 Antagonism
- 4-(1-alkyl-piperidin-4-yloxy)-benzonitriles and benzylamines, closely related to 3-(1-Methyl-piperidin-4-yl)-propylamine, have shown significant potency as histamine H3 antagonists. These compounds could be useful in treating disorders related to histamine dysregulation (Dvorak et al., 2005).
Synthesis of Related Compounds
- A novel method for synthesizing 3-(Pyrrolidin-1-yl)piperidine, a structurally similar compound to 3-(1-Methyl-piperidin-4-yl)-propylamine, has been developed. This compound has major importance in medicinal chemistry, indicating the significance of related compounds in pharmaceutical applications (Smaliy et al., 2011).
Drug Metabolism Studies
- Metabolism studies of dopamine D(4)-selective antagonists structurally similar to 3-(1-Methyl-piperidin-4-yl)-propylamine have been conducted, contributing to our understanding of drug metabolism and the development of new therapeutic agents (Zhang et al., 2000).
Propiedades
IUPAC Name |
3-(1-methylpiperidin-4-yl)propan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2/c1-11-7-4-9(5-8-11)3-2-6-10/h9H,2-8,10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEQHWSWDQPNZTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)CCCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-Methylpiperidin-4-yl)propan-1-amine | |
CAS RN |
622369-83-9 | |
| Record name | 3-(1-methylpiperidin-4-yl)propan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-[(5-Methylfuran-2-yl)methyl]-1,3-thiazol-2-amine](/img/structure/B3023016.png)
![6-Methylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3023017.png)









![1-[4-Methyl-2-(pyridin-4-yl)-1,3-thiazol-5-yl]ethanone](/img/structure/B3023037.png)
